2-[Cyano-(4-nitrophenyl)methyl]benzonitrile
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Overview
Description
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group attached to a benzene ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile typically involves the reaction of 4-nitrobenzyl cyanide with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-nitrobenzyl cyanide, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: 2-[Amino-(4-nitrophenyl)methyl]benzonitrile.
Reduction: 2-[Cyano-(4-aminophenyl)methyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Cyano-(4-nitrophenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[Cyano-(4-nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form stable complexes with transition metals and other reactive species .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the additional cyano group.
2-Cyano-4’-methylbiphenyl: Similar nitrile functionality but different substitution pattern on the benzene ring.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets .
Properties
CAS No. |
31309-64-5 |
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Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-[cyano-(4-nitrophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-9-12-3-1-2-4-14(12)15(10-17)11-5-7-13(8-6-11)18(19)20/h1-8,15H |
InChI Key |
VNCPQGUQCTZPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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